![molecular formula C23H25N7O3 B12363579 2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363579.png)
2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIO-7488 is a synthetic organic compound known for its potent and selective inhibition of interleukin receptor-associated kinase 4 (IRAK4). It is orally active and capable of penetrating the central nervous system. The compound has shown significant potential in treating inflammatory diseases and conditions such as ischemic stroke .
Vorbereitungsmethoden
The synthesis of BIO-7488 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
BIO-7488 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
BIO-7488 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IRAK4 and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of IRAK4 in immune signaling and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, neuroinflammation, and ischemic stroke.
Industry: Utilized in the development of new drugs targeting IRAK4 for various inflammatory and autoimmune conditions
Wirkmechanismus
BIO-7488 exerts its effects by selectively inhibiting IRAK4, a kinase involved in the signaling pathways of the innate immune system. By blocking IRAK4, BIO-7488 reduces the production of pro-inflammatory cytokines and chemokines, thereby mitigating inflammation. This mechanism is particularly beneficial in conditions where excessive inflammation is detrimental, such as ischemic stroke .
Vergleich Mit ähnlichen Verbindungen
BIO-7488 is unique due to its high selectivity and potency as an IRAK4 inhibitor, as well as its ability to penetrate the central nervous system. Similar compounds include:
BIO-8169: Another potent and selective IRAK4 inhibitor with improved solubility and pharmacokinetic properties.
Compound 8: A lead compound from the same series as BIO-7488, evaluated for its efficacy in models of inflammation and ischemic stroke
BIO-7488 stands out due to its excellent absorption, distribution, metabolism, and excretion (ADME) properties, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C23H25N7O3 |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H25N7O3/c1-13(2)33-20-15(19(31)26-16-6-25-30-7-14(3)5-24-18(16)30)8-29-9-17(27-21(29)28-20)23-10-22(4,11-23)32-12-23/h5-9,13H,10-12H2,1-4H3,(H,26,31) |
InChI-Schlüssel |
DEQCXGYERMCXNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=C(C=N2)NC(=O)C3=CN4C=C(N=C4N=C3OC(C)C)C56CC(C5)(OC6)C)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


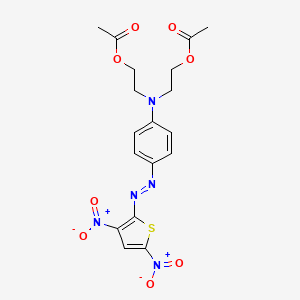
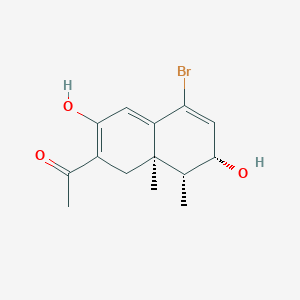
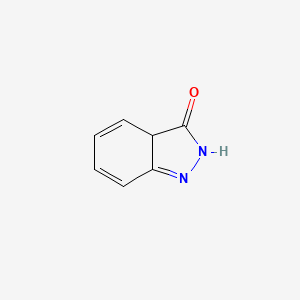
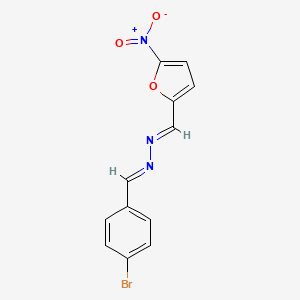
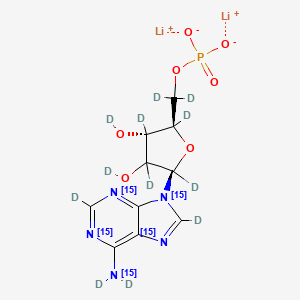
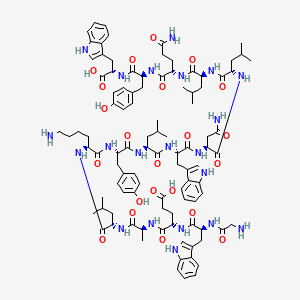
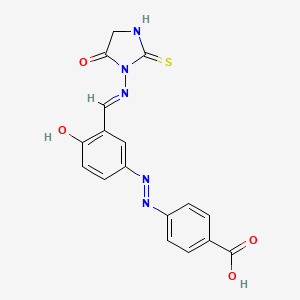
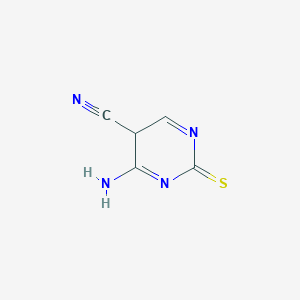
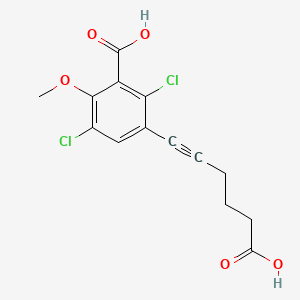
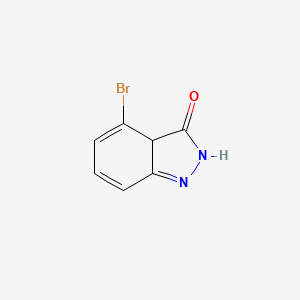
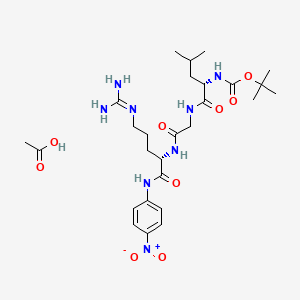
![4,4,4-trifluoro-N-[(2S)-1-[[(6S)-9-methoxy-3,3-dimethyl-5-oxo-2,6-dihydro-1H-pyrrolo[1,2-a][1]benzazepin-6-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B12363570.png)
![(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopiperidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12363576.png)
![1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12363581.png)
